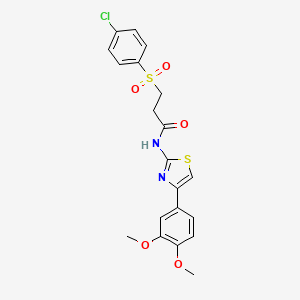

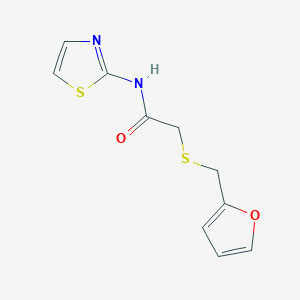

3-((4-chlorophenyl)sulfonyl)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-((4-chlorophenyl)sulfonyl)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)propanamide" is a derivative of sulfonamide, which is a functional group commonly found in various therapeutic agents. Sulfonamides are known for their wide range of biological activities, including antiviral, anti-inflammatory, and histamine H3 receptor antagonism .

Synthesis Analysis

The synthesis of sulfonamide derivatives often begins with an aromatic acid, such as 4-chlorobenzoic acid, which undergoes a series of reactions including esterification, hydrazination, salt formation, and cyclization to yield a thiadiazole intermediate . This intermediate can then be converted into a sulfonyl chloride, which, upon nucleophilic attack by amines, forms the final sulfonamide compounds . The synthesis process is confirmed by various analytical techniques such as NMR, IR, and elemental analysis .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be elucidated using spectroscopic techniques and X-ray crystallography. For instance, the crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was characterized and found to crystallize in the orthorhombic space group with specific unit cell parameters . Density functional theory (DFT) calculations can provide insights into the electronic properties, bond lengths, angles, and torsion angles, which are in good agreement with experimental data .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions due to their functional groups. The presence of the sulfonyl and amide groups allows for nucleophilic attacks and the formation of hydrogen bonds, which can lead to strong conjugative interactions and increased molecular polarization . These interactions are crucial for the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of chlorophenyl and dimethoxyphenyl groups can affect the compound's polarity, solubility, and reactivity. Theoretical calculations, such as NBO analysis and molecular electrostatic potential mapping, can predict the presence of hydrogen bonding and the distribution of electron density within the molecule . These properties are essential for understanding the compound's behavior in biological systems and its potential applications, such as in nonlinear optical (NLO) materials due to its significant hyperpolarizability .

Wissenschaftliche Forschungsanwendungen

Alzheimer’s Disease Treatment : A study synthesized derivatives of this compound to evaluate potential drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetyl cholinesterase (AChE) enzyme, showing potential as drug candidates (Rehman et al., 2018).

Cancer Research : Novel sulfonamides incorporating the 3,4-dimethoxyphenyl moiety were designed as vascular endothelial growth factor receptor (VEGFR)-2 inhibitors. These compounds showed significant in vitro anticancer activity against various cancer cell lines, indicating their potential as cytotoxic agents and VEGFR-2 inhibitors (Ghorab et al., 2016).

Antiviral Research : Research synthesized new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, showing certain anti-tobacco mosaic virus activity, highlighting potential in antiviral treatments (Chen et al., 2010).

Antimicrobial and Cytotoxic Activities : A study explored novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives, which displayed significant antibacterial and anticandidal effects. They also showed cytotoxicity against various human leukemia cells, suggesting potential in antimicrobial and cancer treatments (Dawbaa et al., 2021).

Anticonvulsant Agents : Some derivatives of this compound were synthesized and evaluated for anticonvulsant activity, with several showing significant protection against picrotoxin-induced convulsion (Farag et al., 2012).

Inhibitors of Matrix Metalloproteinases : Research into novel heterocyclic inhibitors of matrix metalloproteinases included compounds derived from 3-((4-chlorophenyl)sulfonyl)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)propanamide, showing potential therapeutic applications in diseases involving matrix metalloproteinases (Schröder et al., 2001).

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O5S2/c1-27-17-8-3-13(11-18(17)28-2)16-12-29-20(22-16)23-19(24)9-10-30(25,26)15-6-4-14(21)5-7-15/h3-8,11-12H,9-10H2,1-2H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNIODEPHZPTHQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-chlorophenyl)sulfonyl)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3003386.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3003388.png)

![N,2,4-Trimethyl-6-methylsulfanyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B3003389.png)

![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate;dihydrochloride](/img/structure/B3003392.png)

![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-isopropylphenyl)propanoic acid hydrate](/img/structure/B3003398.png)

![2-Pyridin-3-yl-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B3003402.png)

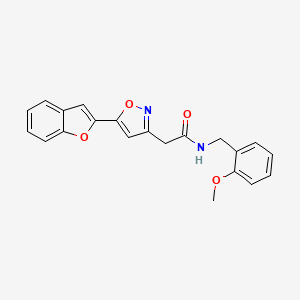

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B3003403.png)

![1-[4-[(1S,2S)-2-Hydroxy-2-methylcyclobutyl]piperazin-1-yl]ethanone](/img/structure/B3003406.png)

![5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(2,5-difluorophenyl)furan-2-carboxamide](/img/structure/B3003408.png)